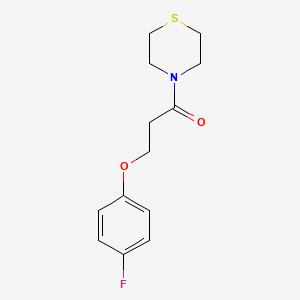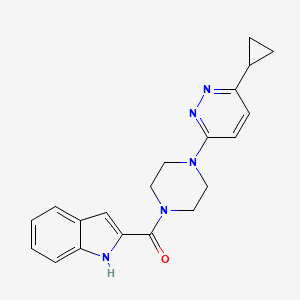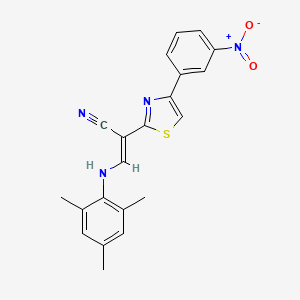
3-(4-Fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve a detailed examination of each step in the synthesis process, including the reagents and conditions used .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant (used to make other compounds) or a product (formed from other compounds). The conditions under which these reactions occur and the mechanisms by which they proceed would be studied .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectroscopic properties, such as its UV/Vis, IR, NMR, and mass spectra .Aplicaciones Científicas De Investigación
Antitumor Activity and Drug Development
Compounds structurally related to 3-(4-Fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one have been explored for their antitumor properties. For instance, a study on 2-phenylquinolin-4-ones, a related class of compounds, found significant inhibitory activity against various tumor cell lines, with promising candidates like 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one demonstrating selective inhibition of cancer cell lines. These findings suggest the potential of structurally similar compounds in anticancer drug development (Chou et al., 2010).
Intermolecular Interactions in Derivatives
The intermolecular interactions in derivatives of 1,2,4-triazoles, including a fluoro derivative structurally similar to 3-(4-Fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one, have been extensively studied. These studies provide insights into the nature of interactions like C–H⋯O and lp⋯π, crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including materials science and pharmacology (Shukla et al., 2014).
Synthesis and Antimicrobial Activity
Research on thiomorpholine derivatives, closely related to the compound of interest, has shown promise in developing new bioactive molecules with antimicrobial properties. The synthesis of these derivatives involves nucleophilic substitution reactions, indicating potential for generating a variety of compounds with diverse biological activities (Kardile & Kalyane, 2010).
Molecular Docking and Kinase Inhibition
Molecular docking studies on derivatives structurally related to 3-(4-Fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one, such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, have been conducted to understand their orientations and active conformations as kinase inhibitors. Such research is pivotal in drug discovery, especially in designing inhibitors for specific enzymes like c-Met kinase (Caballero et al., 2011).
Fluorophore Research for Metal Detection
Compounds like 3-(4-Fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one are structurally similar to various fluorophores studied for metal ion detection, such as aluminium(III). These studies focus on the synthesis, spectroscopic analysis, and the potential use of such compounds in detecting and studying metal ions in biological systems (Lambert et al., 2000).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2S/c14-11-1-3-12(4-2-11)17-8-5-13(16)15-6-9-18-10-7-15/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRDDFLIYSQAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Ethylbenzyl)oxy]-2-fluoro-1,1'-biphenyl](/img/structure/B2542439.png)

![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2542441.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide](/img/structure/B2542443.png)



![N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetamide](/img/structure/B2542454.png)
![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2542455.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/no-structure.png)
![8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2542460.png)
